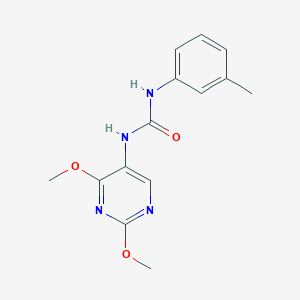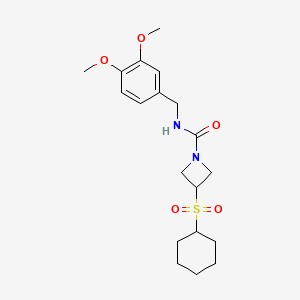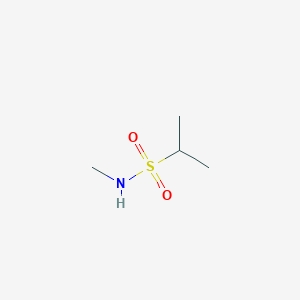
N-methylpropane-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-methylpropane-2-sulfonamide” is an organosulfur compound . It is also known as 2-Methyl-2-propanesulfinamide .
Synthesis Analysis
The synthesis of sulfonimidates, which includes compounds like this compound, has been explored in various studies . These compounds have been synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various tools such as ChemSpider and MolView . These tools allow for the visualization of the molecule in 3D and provide insights into its structural properties.Chemical Reactions Analysis
Sulfonimidates, including this compound, have been used in various chemical reactions . They have been used as building blocks to access other sulfur (VI) compounds and have found uses as alkyl transfer reagents to acids, alcohols, and phenols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 121.20 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Exposure : Research conducted in Ottawa, Canada, investigated perfluorinated alkyl sulfonamides (PFASs), which are used in consumer products for surface protection. The study found significant indoor air concentrations of these compounds, indicating that indoor air is an important source of these chemicals to the outdoor environment. Human exposure through inhalation and dust ingestion was also assessed, highlighting potential health risks (Shoeib et al., 2005).
Polymer Applications : Poly(2-acrylamido-2-methylpropane sulfonic acid), a type of polyelectrolyte, has been utilized in various industrial applications. The study utilized reversible addition fragmentation chain transfer (RAFT) polymerization to prepare homopolymers and block copolymers of this substance, exploring its potential in new polymerization processes and applications (Bray et al., 2017).
Antimicrobial Applications : A study evaluated N-benzenesulfonamides for their efficacy against Trypanosoma cruzi and Leishmania spp. The most active compounds displayed significant in vitro activity against Leishmania spp. promastigotes, with potential for treating leishmaniasis and trypanosomiasis (Bilbao-Ramos et al., 2012).
Biodegradation Studies : The biotransformation of Sulfluramid (N-ethyl perfluorooctane sulfonamide) was studied in the context of constructed wetlands. This study provided insights into the microbial interactions with N-EtFOSA under various conditions, offering knowledge about microbial species that can degrade this compound in the environment (Yin et al., 2018).
Electronic Properties and Molecular Docking : Research on sulfonamide derivative compound, methyl (2E)-2-{[N-(2-formylphenyl)-4-methylbenzene sulfonamido] methyl}-3- phenylprop-2-enoate (MFMSPE), explored its electronic properties, biological activities, and molecular docking. This study provides insights into the biological activity of MFMSPE against antibacterial proteins (Vetrivelan, 2018).
Zukünftige Richtungen
While specific future directions for N-methylpropane-2-sulfonamide are not mentioned in the sources available, there are general trends in the field of organosulfur compounds that may be relevant. For instance, there is ongoing research into the synthesis of these compounds from readily available low-cost commodity chemicals . This strategy does not require additional pre-functionalization and de-functionalization steps, which simplifies synthetic routes and reduces waste generation .
Eigenschaften
IUPAC Name |
N-methylpropane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-4(2)8(6,7)5-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZVNMYAQGDTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25855-59-8 |
Source


|
| Record name | N-methylpropane-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

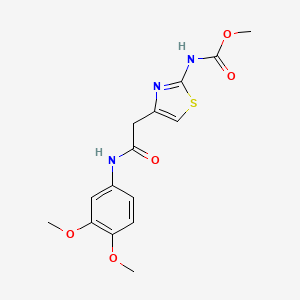

![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid](/img/structure/B2675209.png)



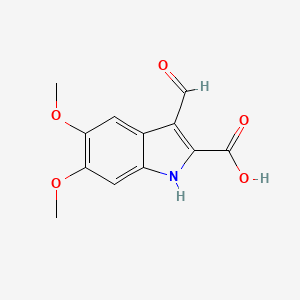
![N-(2,4-dimethoxyphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2675215.png)
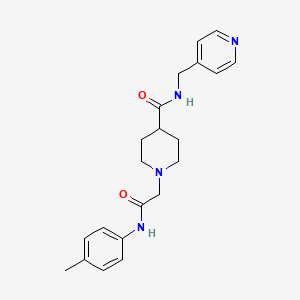


![1-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea](/img/structure/B2675225.png)
